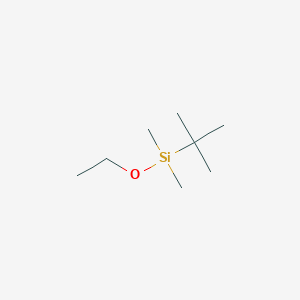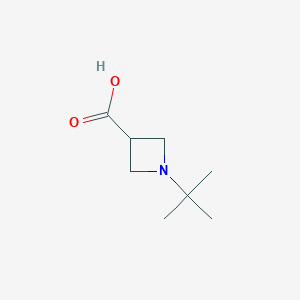
di-tert-butyl 2,2'-(1,4,7-triazonane-1,4-diyl)diacetate
概要
説明
Di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate is a chemical compound with the molecular formula C18H35N3O4 and a molecular weight of 357.49 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties and versatility.
作用機序
Target of Action
Similar compounds, such as piperazine derivatives, have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
It is known that piperazine derivatives can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Biochemical Pathways
Piperazine derivatives have been found to be involved in a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
The piperazine ring is known for its easy modificability, proper alkality, water solubility, which could potentially influence the bioavailability of the compound .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
生化学分析
Biochemical Properties
Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. The compound is known to interact with enzymes such as histone deacetylases (HDACs) and proteases. These interactions are primarily mediated through the piperazine ring, which can form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. The compound’s ability to inhibit HDACs makes it a potential candidate for therapeutic applications, particularly in the treatment of cancer and other diseases where epigenetic regulation is crucial .
Cellular Effects
The effects of Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active sites of enzymes such as HDACs and proteases, preventing their normal function. This binding is facilitated by the piperazine ring, which can form multiple interactions with the enzyme’s active site residues. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while at higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic potential of the compound while minimizing its toxic effects .
Metabolic Pathways
Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting the overall metabolic flux within the cell. The compound’s impact on metabolite levels can have downstream effects on cellular function and overall organismal health .
Transport and Distribution
The transport and distribution of Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within specific tissues can influence its overall biological activity .
Subcellular Localization
The subcellular localization of Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, the presence of specific amino acid sequences within the compound can direct it to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound can be localized to other organelles such as the mitochondria, where it can impact cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate typically involves the reaction of 2-bromoacetic acid with di-tert-butyl 2,2’-(1,4,7-triazacyclononane-1,4-diyl)diacetate in the presence of potassium carbonate in methanol and lithium hydroxide monohydrate at room temperature for 16 hours . The reaction mixture is then treated with hydrochloric acid to obtain the final product .
Industrial Production Methods
Industrial production methods for di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
類似化合物との比較
Di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate can be compared with other similar compounds, such as:
- Di-tert-butyl 2,2’-(1,4,7,10-tetraazacyclododecane-1,4-diyl)diacetate
- 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane
These compounds share similar structural features but differ in the number of nitrogen atoms in the ring and the specific functional groups attached. Di-tert-butyl 2,2’-(1,4,7-triazonane-1,4-diyl)diacetate is unique due to its specific triazonane ring structure, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
tert-butyl 2-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O4/c1-17(2,3)24-15(22)13-20-9-7-19-8-10-21(12-11-20)14-16(23)25-18(4,5)6/h19H,7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGBCHRKKXTZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCNCCN(CC1)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol](/img/structure/B3109567.png)






